Carazedine

描述

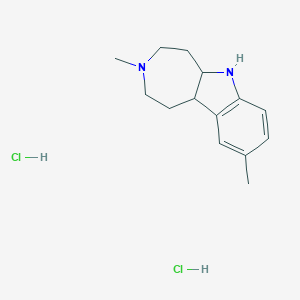

Carazedine (1,2,3,4,5,5a,6,10b-octahydroazepino-[4,5-b]indole) is a heterocyclic compound synthesized as an analog of the antipsychotic drug carbidine. Structurally, it features an azepino-indole framework, distinguishing it from classical neuroleptics. Carazedine exhibits a unique pharmacological profile, combining neuroleptic (antipsychotic) and tranquilizer (anxiolytic) properties. Preclinical studies highlight its broad psychotropic activity, including antipsychotic, anti-aggressive, and sedative effects, with superior efficacy compared to carbidine in behavioral models such as conditioned avoidance response and apomorphine-induced stereotypy . Notably, its toxicity profile is equivalent to carbidine, suggesting a favorable therapeutic index despite enhanced efficacy .

属性

CAS 编号 |

19971-17-6 |

|---|---|

分子式 |

C14H22Cl2N2 |

分子量 |

289.2 g/mol |

IUPAC 名称 |

3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride |

InChI |

InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H |

InChI 键 |

MENKQFULDMHKOR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |

规范 SMILES |

CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |

同义词 |

1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole carazedine karazedin |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Profile of Carazedine and Carbidine

| Parameter | Carazedine | Carbidine |

|---|---|---|

| Structure | 1,2,3,4,5,5a,6,10b-octahydroazepino-indole | Azepino-indole derivative (exact structure unspecified) |

| Primary Activity | Neuroleptic + Tranquilizer | Neuroleptic |

| Receptor Affinity | Dopamine D₂, 5-HT₂A, α₁-adrenergic | Predominantly Dopamine D₂ |

| Efficacy in Models | Superior in conditioned avoidance, apomorphine antagonism | Moderate efficacy in same models |

| Acute Toxicity (LD₅₀) | Equivalent to carbidine | Equivalent to carazedine |

Mechanistic Advantages Over Carbidine

Carazedine’s dual receptor modulation mitigates extrapyramidal side effects (common with pure D₂ antagonists like carbidine) while enhancing anxiolytic effects. For example, in apomorphine-induced stereotypy tests, Carazedine achieved 50% inhibition at 2 mg/kg, whereas carbidine required 5 mg/kg . This potency difference underscores its improved pharmacokinetic or receptor-binding properties.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。